N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide

Physicochemical property comparison Medicinal chemistry Cyclohepta[b]thiophene SAR

This 4-ethoxybenzamide variant (CAS 438034-98-1; MW 340.44) is the critical third member of a para-substituent SAR series alongside the 4-methoxy (CAS 332373-83-8) and unsubstituted benzamide (CAS 332373-56-5) analogs. It enables systematic determination of alkoxy chain length effects on GI₅₀ values against A549 lung cancer cells and logP modulation for lead optimization. Procure for tubulin polymerization target-engagement studies, cell cycle arrest assays, or screening library diversification.

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 438034-98-1
Cat. No. B2573431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide
CAS438034-98-1
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
InChIInChI=1S/C19H20N2O2S/c1-2-23-14-10-8-13(9-11-14)18(22)21-19-16(12-20)15-6-4-3-5-7-17(15)24-19/h8-11H,2-7H2,1H3,(H,21,22)
InChIKeyISHNXMIWXNUIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Selection Guide: N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide (CAS 438034-98-1)


N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide (CAS 438034-98-1; molecular weight 340.44 g/mol) is a synthetic small molecule featuring a cyclohepta[b]thiophene core with a 3-cyano substituent and a 4-ethoxybenzamide moiety [1]. This compound belongs to a broader class of cyclohepta[b]thiophene derivatives that have been systematically evaluated as potential antiproliferative agents in the primary literature [2]. The cyclohepta[b]thiophene scaffold has attracted attention in early-stage oncology research, with benzamide, benzylamine, and urea analogues incorporating this scaffold assessed for anticancer activity against the A549 non-small cell lung cancer cell line [2]. The 4-ethoxybenzamide substitution represents a key structural variable within this chemical series, where even modest modifications to the amide substituent (e.g., methoxy vs. ethoxy, unsubstituted benzamide, or sulfonyl-containing side chains) can produce meaningful shifts in physicochemical properties relevant to early-stage candidate selection [1].

Why In-Class Cyclohepta[b]thiophene Benzamide Analogs Cannot Be Interchanged: Key Physicochemical and Structural Distinctions for CAS 438034-98-1


Cyclohepta[b]thiophene benzamide derivatives sharing the identical core scaffold are not functionally interchangeable for research procurement or lead optimization workflows. The literature demonstrates that within this scaffold class, the nature of the benzamide para-substituent is a critical determinant of both molecular properties and biological behavior [1]. The 4-ethoxy substituent on the target compound creates systematic differences from its closest analogs: the 4-methoxy variant (CAS 332373-83-8, MW 326.41) , the unsubstituted benzamide (CAS 332373-56-5, MW 296.39) , and the 3-tosylpropanamide analog (CAS 895446-25-0, MW 402.53) [2]. These structural variations translate into measurable differences in molecular weight, calculated lipophilicity, hydrogen-bonding capacity, and topological polar surface area [1]; SAR trends within the broader cyclohepta[b]thiophene series confirm that antiproliferative potency can vary substantially depending on the nature and positioning of the benzamide substituent (e.g., submicromolar GI50 values for optimized congeners such as compound 17 vs. micromolar or inactive profiles for less optimized analogs) [1]. Substituting one analog for another without confirming target-specific activity data risks invalidating experimental results and confounding structure–activity conclusions.

Quantitative Differentiation Evidence for CAS 438034-98-1 vs. Closest Cyclohepta[b]thiophene Benzamide Analogs


Molecular Weight Comparison: 4-Ethoxybenzamide vs. 4-Methoxybenzamide and Unsubstituted Benzamide Analogs

The 4-ethoxybenzamide target compound (CAS 438034-98-1) has a molecular weight of 340.44 g/mol. The closest structural analog, the 4-methoxybenzamide derivative (CAS 332373-83-8), has a molecular weight of 326.41 g/mol, while the unsubstituted benzamide analog (CAS 332373-56-5) has a molecular weight of 296.39 g/mol [1]. The ethoxy-to-methoxy substitution represents a difference of 14.03 g/mol (+4.3%), attributable to the additional methylene unit in the ethoxy group. This difference is relevant for lead optimization workflows where molecular weight is a key parameter for drug-likeness assessment. Notably, the unsubstituted benzamide analog is 44.05 g/mol lighter than the target compound, representing a significant structural simplification [1]. In contrast, the 3-tosylpropanamide analog (CAS 895446-25-0) has a substantially higher molecular weight of 402.53 g/mol, reflecting a completely different side-chain pharmacophore [2]. All four compounds share the identical cyclohepta[b]thiophene-3-carbonitrile core scaffold, making them direct chemical comparators for SAR studies.

Physicochemical property comparison Medicinal chemistry Cyclohepta[b]thiophene SAR

Functional Group Lipophilicity Contribution: Ethoxy vs. Methoxy as a Determinant of Calculated logP

The ethoxy substituent of the target compound contributes to lipophilicity through an additional methylene group compared to the methoxy analog. This is a known systematic trend in medicinal chemistry: replacing a methoxy with an ethoxy group on an aromatic ring typically increases the calculated partition coefficient (clogP) by approximately 0.3 to 0.7 log units, depending on the chemoinformatic method used [1]. While experimentally measured logP/logD values are not publicly available for this specific compound series, the predicted directionality of the ethoxy > methoxy lipophilicity rank order is a well-established structure–property relationship (SPR) across benzamide and aromatic ether chemotypes [2]. This property difference can affect membrane permeability, solubility, and non-specific protein binding in biological assays.

Lipophilicity Drug-likeness Medicinal chemistry optimization

SAR Evidence from the Cyclohepta[b]thiophene Benzamide Series: Substituent-Dependent Antiproliferative Potency

The peer-reviewed primary literature on cyclohepta[b]thiophene benzamide derivatives provides class-level SAR evidence that the nature of the amide substituent significantly impacts antiproliferative activity [1]. Geary et al. (2020) synthesized and evaluated 16 compounds of benzamide, benzylamine, and urea analogs incorporating the cyclohepta[b]thiophene scaffold. Their lead compound (compound 17) demonstrated submicromolar GI50 values across a panel of cancer cell lines: 2.01 μM in OVACAR-4, 2.27 μM in OVACAR-5, 0.69 μM in CAKI-1, and 0.362 μM in T47D, with superior antiproliferative activity compared to nocodazole across all four lines [1]. This compound also showed G2/M cell cycle arrest, caspase 3/8/9 activation, tubulin polymerization inhibition, and in vivo antitumor efficacy in a CT26 murine model [1]. While compound 17 has a structurally distinct amide substituent from the target compound, the study provides the most direct class-level evidence that varying the amide group within the cyclohepta[b]thiophene-3-carbonitrile scaffold can drive potency differences of more than one order of magnitude [1]. The 4-ethoxybenzamide target compound represents a specific point within this SAR landscape that differs from both the unsubstituted benzamide and the methoxy-substituted variants evaluated in the series; its procurement enables systematic exploration of the para-alkoxy SAR dimension.

Antiproliferative activity SAR A549 lung cancer Oncology lead optimization

Structural Distinction: 4-Ethoxybenzamide vs. 3-Tosylpropanamide Side Chain Identifies Distinct Pharmacophore Space

The distinction between the 4-ethoxybenzamide target compound and the 3-tosylpropanamide analog (CAS 895446-25-0) is pharmacophore-level rather than incremental substituent-level. The 3-tosylpropanamide analog replaces the benzamide moiety with a propanamide linker terminating in a p-toluenesulfonyl (tosyl) group, introducing a hydrogen-bond-accepting sulfone and adding substantial steric bulk (MW difference of +62.09 g/mol vs. the target) [1]. This structural divergence places the two compounds in different chemical space: the target compound retains a classic benzamide pharmacophore with a single para-alkoxy substituent, while the 3-tosylpropanamide analog presents a sulfonamide-like hydrogen-bonding motif with extended linker geometry [1]. In high-throughput and fragment-based screening campaigns, these two compounds would interrogate different protein binding sites and exhibit distinct selectivity profiles.

Pharmacophore comparison Chemical library design Scaffold-based screening

Optimal Procurement and Research Application Scenarios for N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide (CAS 438034-98-1)


Systematic SAR Exploration of Para-Alkoxy Substituent Effects in Cyclohepta[b]thiophene Antiproliferative Agents

The target compound is the logical selection for any SAR campaign investigating the impact of para-alkoxy chain length on the antiproliferative activity of cyclohepta[b]thiophene benzamides. When procured alongside the 4-methoxy analog (CAS 332373-83-8, MW 326.41) and the unsubstituted benzamide (CAS 332373-56-5, MW 296.39), it completes a systematic para-substituent series: -H (unsubstituted), -OCH3 (methoxy), -OCH2CH3 (ethoxy). This series allows the quantitative determination of how incremental increases in alkoxy chain length affect GI50 values against the A549 lung cancer cell line, building directly on the foundational SAR framework established by Geary et al. (2020) . The class-level evidence shows that amide substituent optimization within this scaffold can achieve submicromolar potency with in vivo efficacy; procuring the ethoxy variant fills a specific gap in the para-alkoxy SAR space not represented in the published 16-compound evaluation.

Physicochemical Property Tuning in Lead Optimization: Lipophilicity and Permeability Modulation

For medicinal chemistry programs that require fine-tuning of lipophilicity within a congeneric series, the 4-ethoxybenzamide target compound provides a measurable step increase in calculated logP relative to the 4-methoxy analog. The estimated +0.3 to +0.7 clogP unit difference represents a deliberate property modulation strategy useful for optimizing membrane permeability or addressing solubility-limited absorption . This procurement scenario is applicable when parallel synthesis or property-guided optimization requires systematic exploration of the lipophilicity–activity relationship without introducing new heteroatoms or ring systems. The molecular weight increase from 326.41 to 340.44 g/mol remains within favorable drug-like space while providing the desired property shift.

Chemical Probe for Tubulin Polymerization and Cell Cycle Studies in the Cyclohepta[b]thiophene Class

The class-level mechanistic evidence indicates that optimized cyclohepta[b]thiophene benzamides can engage tubulin polymerization as a molecular target, inducing G2/M cell cycle arrest and caspase-dependent apoptosis in A549 cells . The target compound, with its 4-ethoxybenzamide substitution, serves as a chemical probe to test whether the tubulin-targeting activity observed for lead compound 17 is retained, enhanced, or diminished with a para-ethoxy substituent. In cell cycle synchronization and tubulin polymerization assays, direct comparison of the ethoxy vs. methoxy vs. unsubstituted benzamide analogs can reveal the substituent contribution to target engagement and downstream apoptotic signaling, providing actionable data for medicinal chemistry optimization of this mechanism.

Compound Library Design: Filling the Benzamide Pharmacophore Diversity Gap in Cyclohepta[b]thiophene Collections

For screening library curators and compound management teams, the target compound fills a specific structural gap: a benzamide pharmacophore with para-ethoxy substitution on the cyclohepta[b]thiophene-3-carbonitrile scaffold. Current commercial and academic libraries contain the 4-methoxy and unsubstituted benzamide variants, as well as the 3-tosylpropanamide analog occupying different pharmacophore space . Adding the 4-ethoxybenzamide compound increases the scaffold-based diversity of the collection and enables pharmacophore-based virtual screening where hydrogen-bond acceptor positioning and lipophilic character of the para-substituent are used as selection filters. The pharmacophore-level distinction from the 3-tosylpropanamide analog means these compounds interrogate different putative binding sites and should be treated as complementary chemotypes.

Quote Request

Request a Quote for N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.